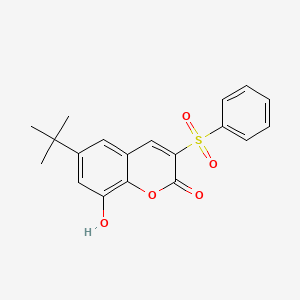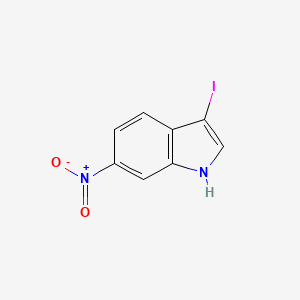
3-iodo-6-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-6-nitro-1H-indole is a chemical compound with the linear formula C8H5IN2O2 . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods, including strong acid, radical, and electrochemistry . A one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Mecanismo De Acción
The mechanism of action of 3-iodo-6-nitro-1H-indole is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to induce DNA damage and inhibit DNA repair mechanisms. It has also been found to inhibit the activity of enzymes involved in cell wall synthesis, which may contribute to its antimicrobial activity. Additionally, this compound has been found to modulate the expression of genes involved in apoptosis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-iodo-6-nitro-1H-indole in lab experiments has several advantages and limitations. One of the advantages is that this compound exhibits potent antitumor, antimicrobial, and anti-inflammatory properties, which make it a promising candidate for drug development. Another advantage is that this compound can be easily synthesized using readily available reagents. However, one of the limitations is that the synthesis process is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-iodo-6-nitro-1H-indole. One of the directions is to further investigate the mechanism of action of this compound in order to fully understand its biochemical and physiological effects. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in order to assess its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of this compound is a complex process that requires expertise and experience. This compound exhibits antitumor, antimicrobial, and anti-inflammatory properties and has been studied for its potential use in drug development. However, the mechanism of action of this compound is not fully understood, and further studies are needed to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of 3-iodo-6-nitro-1H-indole involves a multi-step process that includes the reaction of indole with iodine and nitric acid. The reaction takes place under controlled conditions and requires the use of specialized equipment and reagents. The yield of the synthesis process is dependent on several factors such as the reaction time, temperature, and concentration of reagents. The synthesis of this compound is a complex process that requires expertise and experience.
Aplicaciones Científicas De Investigación
3-iodo-6-nitro-1H-indole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
Safety and Hazards
Propiedades
IUPAC Name |
3-iodo-6-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYMWFCKFDGAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
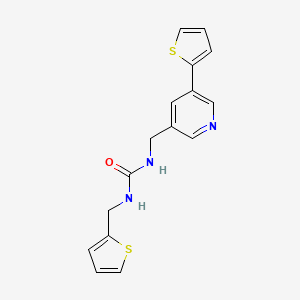
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
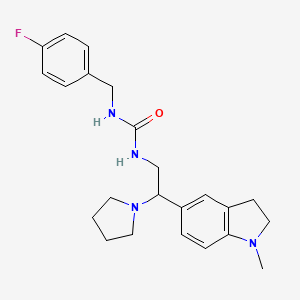
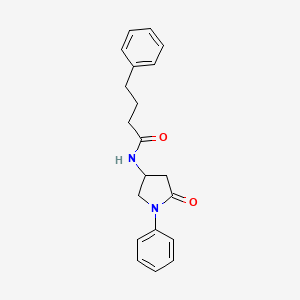
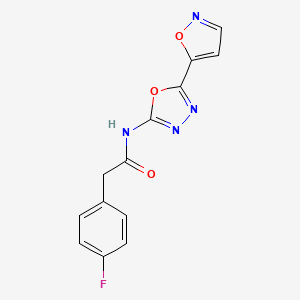
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
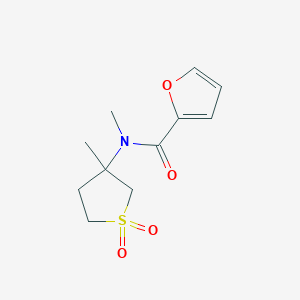
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)

![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)
